(4-Bromo-5-chloro-2-methylphenyl)methanol
Description
Nomenclature and Structural Representation in Scholarly Discourse
The systematic IUPAC name for this compound is (4-Bromo-5-chloro-2-methylphenyl)methanol. The naming follows the standard rules of organic nomenclature, where the substituents on the benzene (B151609) ring are listed alphabetically (bromo, chloro, methyl) followed by the parent name "phenylmethanol," which indicates a benzene ring attached to a methanol (B129727) group. The numbering of the substituents is determined by assigning the carbon atom bearing the hydroxymethyl group as position 1, and then numbering the ring to give the substituents the lowest possible locants.
Structural Details:
The molecule consists of a central benzene ring with the following substituents:
A hydroxymethyl group (-CH₂OH)
A methyl group (-CH₃) at the 2-position
A chlorine atom (-Cl) at the 5-position
A bromine atom (-Br) at the 4-position
The presence of different halogens (bromine and chlorine) along with a methyl group on the aromatic ring creates a specific electronic and steric environment that can be exploited in various chemical transformations.
Below is a table summarizing the key identifiers for this compound and a closely related isomer.
| Property | This compound | (2-Bromo-5-chloro-4-methylphenyl)methanol (B2751055) |
| Molecular Formula | C₈H₈BrClO | C₈H₈BrClO |
| IUPAC Name | This compound | (2-Bromo-5-chloro-4-methylphenyl)methanol |
| SMILES | CC1=C(C=C(Br)C(Cl)=C1)CO | CC1=CC(=C(C=C1Cl)CO)Br |
| InChI | InChI=1S/C8H8BrClO/c1-5-3-7(9)8(10)2-6(5)4-11/h2-3,11H,4H2,1H3 | InChI=1S/C8H8BrClO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-3,11H,4H2,1H3 |
| InChIKey | Not available | DYYBOAXQOAZGEA-UHFFFAOYSA-N |
| CAS Number | 1379309-81-0 (Provisional) | 1849315-99-6 |
Note: The CAS number for this compound is provisional and not widely cited in the literature.
Historical Perspectives on Arylmethanol Derivatives in Organic Synthesis
Arylmethanol derivatives, also known as benzyl (B1604629) alcohols, have a long and rich history in organic synthesis. They serve as crucial building blocks and intermediates for a vast array of organic compounds. Historically, the primary utility of benzyl alcohols stems from their ability to be easily oxidized to the corresponding benzaldehydes and benzoic acids, which are themselves valuable synthetic precursors.
The development of methods for the selective transformation of the benzylic hydroxyl group has been a significant area of research. For instance, the conversion of benzyl alcohols to benzyl halides is a fundamental transformation, often achieved using reagents like thionyl chloride or phosphorus tribromide. These benzyl halides are excellent electrophiles for substitution reactions.
In more recent decades, the focus has shifted towards more sophisticated applications of arylmethanol derivatives, particularly in cross-coupling reactions. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to participate in reactions that form new carbon-carbon or carbon-heteroatom bonds. Furthermore, the direct use of benzyl alcohols in coupling reactions, though more challenging, is an area of active investigation.
The introduction of halogen substituents onto the aromatic ring of arylmethanols, as seen in the title compound, further broadens their synthetic utility. Halogen atoms can act as directing groups in electrophilic aromatic substitution reactions and are key functional groups for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. A patent for a structurally related compound, 5-bromo-2-chloro-4'-ethoxy diphenylmethane (B89790), describes a one-pot synthesis involving a Friedel-Crafts acylation followed by a borohydride (B1222165) reduction, highlighting a potential synthetic pathway for such dihalogenated arylmethanes. researchgate.net
Research Significance and Future Directions for Halogenated Aromatic Methanols
Halogenated aromatic methanols are of considerable research significance due to their potential applications in medicinal chemistry and materials science. The presence of halogen atoms can significantly modulate the biological activity of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. Chlorine and bromine, in particular, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug design.
The specific substitution pattern of this compound makes it an interesting candidate for further functionalization. The bromine and chlorine atoms provide two distinct handles for sequential and selective cross-coupling reactions, allowing for the construction of complex molecular architectures. The methyl group can influence the conformation of the molecule and provide steric hindrance that may lead to selective reactions at other positions.
Future research directions for halogenated aromatic methanols are likely to focus on several key areas:
Development of Novel Synthetic Methodologies: Efficient and selective methods for the synthesis of polysubstituted halogenated arylmethanols are highly desirable. This includes the development of regioselective halogenation techniques and robust methods for the introduction of the hydroxymethyl group.
Applications in Medicinal Chemistry: The exploration of halogenated arylmethanols as scaffolds for the development of new therapeutic agents is a promising avenue. Their potential as intermediates for the synthesis of drugs targeting a wide range of diseases warrants further investigation.
Materials Science: The incorporation of halogenated aromatic units into polymers and other materials can impart desirable properties such as flame retardancy and altered electronic characteristics. The unique substitution pattern of compounds like this compound could lead to materials with novel properties.
Catalysis: Halogenated arylmethanols can serve as ligands for transition metal catalysts, where the electronic and steric properties of the substituents can be fine-tuned to optimize catalytic activity and selectivity.
Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-5-chloro-2-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMXFXFXQNWXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CO)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 5 Chloro 2 Methylphenyl Methanol
Precursor Selection and Retrosynthetic Analysis
A retrosynthetic analysis of (4-Bromo-5-chloro-2-methylphenyl)methanol provides a clear roadmap for its synthesis. The primary disconnection involves the C-C bond between the aromatic ring and the hydroxymethyl group, leading to a halogenated toluene (B28343) derivative and a C1 synthon.
The most logical precursor for the synthesis of this compound is a toluene molecule with the same halogen substitution pattern. The primary starting material of choice would be 4-Bromo-5-chloro-2-methyltoluene . This precursor already contains the requisite arrangement of bromo, chloro, and methyl substituents on the aromatic ring. The synthetic challenge then simplifies to the introduction of the hydroxymethyl group at the C1 position of the toluene ring.
The introduction of the hydroxymethyl group (-CH₂OH) onto the pre-functionalized toluene core can be achieved through several well-established synthetic strategies. The choice of method often depends on the availability of the immediate precursor and the desired reaction conditions. Key strategies include:
Formylation followed by reduction: This two-step approach involves the introduction of a formyl group (-CHO) to create the corresponding benzaldehyde (B42025), which is then reduced to the benzyl (B1604629) alcohol.
Direct functionalization via an organometallic intermediate: This involves the formation of a Grignard or organolithium reagent from a suitable aryl halide, which then reacts with an electrophilic source of the hydroxymethyl group, such as formaldehyde.
Reduction of a carboxylic acid or its derivative: If the corresponding benzoic acid or ester is available, its reduction offers a direct route to the benzyl alcohol.
Established Synthetic Routes
Based on the retrosynthetic analysis, several forward synthetic routes can be employed to synthesize this compound.
This pathway relies on the generation of a potent nucleophile from a suitable aryl halide, which then attacks an electrophilic carbonyl compound. A plausible, though not explicitly documented, route would involve the formation of a Grignard or organolithium reagent from a precursor like 1,4-dibromo-2-chloro-5-methylbenzene (B1316802) or a related halogenated toluene.
A hypothetical Grignard reaction sequence is outlined below:
Reaction Scheme:
Formation of the Grignard reagent from a suitable aryl bromide.
Reaction of the Grignard reagent with formaldehyde.
| Reactant | Reagent | Solvent | Temperature | Product |
| 1-Bromo-4-chloro-2-(bromomethyl)toluene | Mg, I₂ (cat.) | Anhydrous THF | Reflux | (4-Bromo-5-chloro-2-methylphenyl)magnesium bromide |
| (4-Bromo-5-chloro-2-methylphenyl)magnesium bromide | 1. Formaldehyde (gas or paraformaldehyde) 2. H₃O⁺ (workup) | Anhydrous THF | 0 °C to RT | This compound |
This table represents a generalized and hypothetical pathway.
A more direct and commonly employed method is the reduction of a corresponding carbonyl compound, such as an aldehyde, carboxylic acid, or ester. The availability of 4-Bromo-5-chloro-2-methylbenzaldehyde makes its reduction a highly feasible route.
The reduction of the aldehyde can be readily achieved using a variety of reducing agents.
Reaction Scheme:
Reduction of 4-Bromo-5-chloro-2-methylbenzaldehyde to this compound.
| Starting Material | Reducing Agent | Solvent | Reaction Conditions | Product |
| 4-Bromo-5-chloro-2-methylbenzaldehyde | Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) or Ethanol (B145695) | 0 °C to RT | This compound |
| 4-Bromo-5-chloro-2-methylbenzaldehyde | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Diethyl ether | 0 °C, followed by workup | This compound |
Similarly, the reduction of the corresponding carboxylic acid, 4-Bromo-5-chloro-2-methylbenzoic acid , or its esters (e.g., methyl 4-bromo-5-chloro-2-methylbenzoate) provides another reliable pathway. Stronger reducing agents are typically required for the reduction of carboxylic acids and esters compared to aldehydes. A patent for a one-pot synthesis of a related diphenylmethane (B89790) involves a borohydride reduction of a ketone intermediate.
Directly introducing a hydroxymethyl group onto the aromatic ring of 4-bromo-5-chloro-2-methyltoluene in a single step is challenging due to the potential for multiple side reactions and lack of regioselectivity. However, a two-step process involving an initial chloromethylation followed by hydrolysis could be considered, although this method often suffers from the use of hazardous reagents and potential for undesired byproducts.
A more plausible, albeit multi-step, "direct" functionalization approach would begin with the bromination of 4-chloro-2-methylphenol (B52076) to yield 2-bromo-4-chloro-5-methylphenol. Subsequent functionalization to introduce the hydroxymethyl group would still be required.
Table of Compounds
Emerging Synthetic Approaches and Innovations
The synthesis of specifically substituted benzyl alcohols like this compound is increasingly benefiting from modern synthetic innovations. These approaches prioritize selectivity, efficiency, and sustainability. A plausible and common route to this alcohol is through the reduction of its corresponding carboxylic acid, 4-bromo-5-chloro-2-methylbenzoic acid. acs.orgbldpharm.comachemblock.comaksci.com
Catalytic Transformations for Selective Functionalization
Catalytic methods are paramount in achieving the selective functionalization required to construct the this compound molecule. The strategic placement of bromo, chloro, and methyl substituents on the aromatic ring, followed by the introduction of the methanol group, relies heavily on catalyst-controlled reactions.
Transition-metal catalysis is a cornerstone for functionalizing aryl halides, which are key precursors. For instance, palladium-catalyzed cross-coupling reactions are widely employed to form C-C bonds. chemicalbook.com While not a direct synthesis of the target molecule, the principles of using palladium complexes, such as palladacycles with specific ligands, to couple arylboronic acids or their derivatives with aldehydes are well-established for creating related diarylmethanols. chemicalbook.com Such catalytic systems could be adapted for the synthesis of precursors to the target compound.
Furthermore, iridium-based catalysts have demonstrated remarkable capability in directing C-H activation at the ortho-position of alkylarenes, which is a conceptually novel approach for selective functionalization. nih.gov This method relies on the transient and reversible activation of a benzylic C-H bond to bring the metal catalyst into proximity with the ortho C-H bond, enabling highly selective modification of the aromatic ring. nih.gov Rhodium catalysts are also employed for highly selective transformations, including asymmetric benzylic functionalization, to create new C-C bonds that are otherwise difficult to form. utoronto.ca The reduction of the precursor, 4-bromo-5-chloro-2-methylbenzoic acid, to this compound is typically achieved using reducing agents, but catalytic hydrogenation represents a powerful alternative. Catalysts based on metals like ruthenium or rhodium can facilitate this transformation under milder conditions than traditional metal hydrides.
| Catalyst Type | Transformation | Potential Application in Synthesis | Reference |
|---|---|---|---|
| Palladium-Catalyst | Cross-coupling of aryl halides/boronic acids | Synthesis of substituted aromatic precursors. | chemicalbook.com |
| Iridium-Complexes | Selective ortho-C–H activation of alkylarenes | Regioselective functionalization of the toluene backbone. | nih.gov |
| Rhodium-Catalyst | Asymmetric benzylic functionalization | Enantioselective synthesis of related chiral alcohols. | utoronto.ca |
| Manganese-Catalyst | Hydrogen autotransfer for C-alkylation | Alternative green routes for building the carbon skeleton. | organic-chemistry.org |
Green Chemistry Principles in Synthesis Design
Modern synthetic design increasingly incorporates the principles of green chemistry to minimize environmental impact. For the synthesis of this compound and its intermediates, this involves using less hazardous reagents, alternative energy sources, and more sustainable solvents.
One innovative approach is the use of transition-metal-free radical coupling reactions. A study demonstrated the synthesis of substituted propan-1-ols through the β-alkylation of one alcohol with another, using t-BuONa as both a base and a radical initiator, thus avoiding transition-metal catalysts. researchgate.netnih.gov Photocatalysis, which uses visible light as an energy source, offers another green pathway. It can be used for the decarboxylative hydroxylation of carboxylic acids to alcohols, employing molecular oxygen as a green oxidant under very mild conditions. organic-chemistry.org
The use of water as a reaction medium is a key goal in green chemistry. Research on the direct conversion of tertiary benzyl alcohols to halohydrins has shown that the reaction can be successfully performed in aqueous media, with surfactants like sodium dodecyl sulphate significantly improving efficiency. mdpi.com Furthermore, sustainable electro-organic synthesis has been explored for producing substituted benzyl alcohol derivatives, utilizing a biphasic electrolysis system with a persulfate mediator, which aligns with green chemistry objectives. youtube.com
Flow Chemistry and Scalable Production Methods
For industrial-scale production of this compound, flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. A potential synthetic route involves the benzylic bromination of a corresponding toluene derivative, a reaction well-suited for flow chemistry.
Continuous photochemical benzylic bromination has been developed using in situ generated bromine from NaBrO₃/HBr, with irradiation from 405 nm LEDs. researchgate.netscientificupdate.com This method allows for rapid and complete conversion within seconds or minutes in a microstructured photochemical reactor, significantly intensifying the process and improving the process mass intensity (PMI). researchgate.net The optimization of such flow processes has led to substantial increases in productivity compared to lab-scale batch reactions. researchgate.net This technology could be directly applied to the synthesis of a brominated intermediate, which can then be hydrolyzed to the final this compound product. The scalability of such processes has been demonstrated, with production rates of several kilograms per hour being achieved for related compounds. researchgate.net
Optimization of Reaction Conditions and Yield Enhancement Strategies
Maximizing the yield and purity of this compound requires careful optimization of various reaction parameters. The kinetics and outcome of the synthetic steps are highly sensitive to the choice of solvent, temperature, and pressure.
Solvent Effects and Reaction Kinetics
The choice of solvent can dramatically influence reaction rates and even alter the reaction mechanism. In the synthesis of benzyl alcohols via oxidation, for example, the solvent plays a critical role. The oxidation of benzyl alcohol with a solid-phase transfer catalyst showed that the reaction rate in ethyl acetate (B1210297) was significantly higher than in solvents like toluene, benzene (B151609), or carbon tetrachloride. jst.go.jp This was attributed to a different reaction mechanism in ethyl acetate. jst.go.jp
In photocatalytic oxidation of benzyl alcohol, the solvent composition also has a profound effect. Studies using mixed solvents, such as water with dimethylformamide (DMF) or acetonitrile (B52724) (ACN), found that the adsorption of the alcohol onto the catalyst surface is a key factor. acs.org The addition of a polar aprotic solvent can disrupt intramolecular hydrogen bonding between benzyl alcohol and water, initially increasing adsorption on the catalyst. However, higher concentrations of the organic solvent can decrease adsorption due to increased solubility of the alcohol in the solvent phase. acs.org This leads to an optimal solvent ratio for maximizing the reaction yield. For instance, the highest yield of benzaldehyde from benzyl alcohol over certain catalysts was achieved in water containing 40% DMF or 60% ACN. acs.org These principles are directly applicable to optimizing the synthesis of this compound, particularly if an oxidation step is involved in creating a precursor.
| Reaction | Solvent System | Observation | Reference |
|---|---|---|---|
| Oxidation of Benzyl Alcohol (Solid-Phase Transfer Catalyst) | Ethyl Acetate vs. Toluene, Benzene | Reaction rate was much higher in ethyl acetate due to a different mechanism. | jst.go.jp |
| Photocatalytic Oxidation of Benzyl Alcohol | Water/DMF mixtures | Optimal yield achieved at 40% DMF, balancing substrate adsorption and solubility. | acs.org |
| Photocatalytic Oxidation of Benzyl Alcohol | Water/Acetonitrile mixtures | Optimal yield achieved at 60% ACN, related to optimized substrate adsorption. | acs.org |
| Base-mediated Alcohol Coupling | Toluene vs. DMSO, Dioxane | Toluene was found to be the optimal solvent for the model reaction. | nih.gov |
Temperature and Pressure Influence on Product Formation
Temperature is a critical parameter that directly controls reaction kinetics. For many organic transformations, elevating the temperature is necessary to overcome the activation energy barrier. In a transition-metal-free synthesis of substituted alcohols via base-mediated coupling, the reaction temperature was found to be crucial. researchgate.netnih.gov Only trace amounts of the product were detected below 80 °C, with the yield significantly increasing at higher temperatures. The optimal yield (95%) for the model reaction was achieved at 140 °C. researchgate.netnih.gov
Similarly, in manganese-catalyzed asymmetric hydroamination of allylic alcohols, the reaction temperature had a significant impact on both yield and enantioselectivity. acs.org The optimal conditions were found at room temperature (defined in the study as the standard condition), with both higher (40 °C) and lower (10 °C) temperatures resulting in decreased yields and enantiomeric excess. acs.org This highlights the need for precise temperature control to achieve desired outcomes.
While the influence of pressure is less commonly reported as a primary variable for many of the solution-phase reactions relevant to this synthesis, it is a key parameter in catalytic hydrogenations, which could be used in the reduction of the precursor benzoic acid. In such cases, increasing hydrogen pressure generally increases the rate of reaction up to a certain point, where the catalyst surface becomes saturated. For safety and scalability, especially when using flow reactors, pressure management is a critical aspect of process design.
Catalyst Screening and Ligand Design for the Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reduction of its corresponding aldehyde, 4-bromo-5-chloro-2-methylbenzaldehyde. This transformation, while conceptually straightforward, relies heavily on the appropriate selection of a catalyst and corresponding ligands to ensure high yield, selectivity, and efficiency. While specific catalyst screening studies for the synthesis of this particular substituted benzyl alcohol are not extensively documented in publicly available literature, a wealth of information can be drawn from analogous reductions of other substituted benzaldehydes and aromatic ketones. The principles of catalyst screening and ligand design observed in these related systems are directly applicable.
The primary methodologies for the reduction of aromatic aldehydes to alcohols involve catalytic hydrogenation or transfer hydrogenation. In these processes, transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, have demonstrated exceptional efficacy. The electronic and steric properties of the ligands coordinated to the metal center are critical in modulating the catalyst's activity and selectivity.
Catalyst Screening:
The choice of metal is a fundamental starting point. Ruthenium, rhodium, and iridium complexes are the most explored for the hydrogenation of carbonyl compounds.
Ruthenium Catalysts: Ruthenium complexes are widely used for both transfer hydrogenation and direct hydrogenation. ncert.nic.in Complexes such as Shvo's catalyst and those derived from [RuCl2(p-cymene)]2 are common precursors. webofproceedings.orgacs.org The catalytic activity is significantly influenced by the ligand environment. For the reduction of ketones, ruthenium catalysts bearing functional ligands like 2,2′-bibenzimidazole have shown to be effective. webofproceedings.org
Iridium Catalysts: Iridium-based catalysts have emerged as highly efficient for the chemoselective reduction of aldehydes. rsc.org A key advantage is their ability to operate in environmentally benign solvents like water, using hydrogen sources such as formic acid. rsc.orgmdpi.com These catalysts often exhibit high tolerance to a wide variety of functional groups, which is particularly relevant for a polysubstituted molecule like this compound.
Rhodium Catalysts: Rhodium complexes, such as Wilkinson's catalyst, are well-established for hydrogenation. cfmot.de Supported rhodium catalysts are also being explored to combine the benefits of homogeneous activity with heterogeneous recoverability. digitellinc.com
Ligand Design:
Ligand design is a powerful tool for fine-tuning the performance of a catalyst. The electronic and steric properties of the ligand can impact the rate of reaction, selectivity, and catalyst stability.
Phosphine (B1218219) Ligands: Phosphine ligands are a cornerstone of catalysis due to the tunability of their electronic and steric profiles. cfmot.de The general formula PR₃ allows for a wide variety of alkyl or aryl groups (R) to be introduced, thereby modifying the catalyst's properties. cfmot.de For instance, in the context of rhodium-catalyzed hydroformylation, triarylphosphine ligands lead to high regioselectivity. acs.org Chiral phosphine ligands like BINAP are instrumental in asymmetric hydrogenation.
N-Heterocyclic Carbenes (NHCs): NHCs have gained prominence as ligands due to their strong σ-donating properties, which can lead to highly stable and active catalysts.
Diamine and Amino Alcohol Ligands: Chiral diamines and amino alcohols are extensively used in asymmetric transfer hydrogenation. The work of Noyori and others has shown that ruthenium complexes with ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) are highly effective for the asymmetric reduction of aromatic ketones, a reaction closely related to the reduction of benzaldehydes.
Analogous Research Findings:
The following tables present data from catalyst screening and ligand evaluation studies on the reduction of substituted aromatic carbonyl compounds, which serve as valuable models for the synthesis of this compound.
Table 1: Iridium-Catalyzed Transfer Hydrogenation of Various Aldehydes
This table showcases the efficiency of an iridium catalyst with a functional ligand for the reduction of various benzaldehyde derivatives using glucose as a hydrogen donor. The data indicates high yields for substrates with both electron-donating and electron-withdrawing groups, suggesting the catalyst's robustness.
| Entry | Substrate (Aldehyde) | Product (Alcohol) | Yield (%) |
| 1 | Benzaldehyde | Benzyl alcohol | 95 |
| 2 | p-Methylbenzaldehyde | p-Methylbenzyl alcohol | 94 |
| 3 | p-Cyanobenzaldehyde | p-Cyanobenzyl alcohol | 91 |
| 4 | p-Nitrobenzaldehyde | p-Nitrobenzyl alcohol | 89 |
| 5 | Methyl-p-formylbenzoate | Methyl-p-(hydroxymethyl)benzoate | 93 |
| 6 | Vanillin | Vanillyl alcohol | 96 |
| Data sourced from a study on iridium-catalyzed transfer hydrogenation using glucose. mdpi.com |
Table 2: Ruthenium-Catalyzed Transfer Hydrogenation of Substituted Ketones
This table illustrates the effect of different ligands on the ruthenium-catalyzed transfer hydrogenation of acetophenone, a model for aromatic carbonyl reduction. It highlights how the ligand structure can influence the reaction's efficiency.
| Entry | Catalyst Precursor | Ligand | Base | Yield (%) | Time (min) |
| 1 | [Ru(L1)(PPh3)Cl2] | N-(pyridin-2-yl)-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine | iPrOK | 99 | 15 |
| 2 | [Ru(L2)(PPh3)Cl2] | N-(6-methylpyridin-2-yl)-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine | iPrOK | 96 | 15 |
| 3 | [Ru(L3)(PPh3)Cl2] | N-((6-hydroxypyridin-2-yl)methyl)-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine | iPrOK | 65 | 15 |
| Data adapted from a study on the influence of the secondary coordination sphere in ruthenium complexes. acs.org |
These analogous studies underscore the importance of systematic screening of both the metal center and the ligand sphere to optimize the synthesis of this compound. An ideal catalytic system would likely involve a ruthenium or iridium complex paired with a ligand that offers the right balance of electronic and steric properties to efficiently reduce the sterically hindered and electronically modified 4-bromo-5-chloro-2-methylbenzaldehyde.
Reaction Mechanisms and Pathways of 4 Bromo 5 Chloro 2 Methylphenyl Methanol
Reactivity of the Hydroxymethyl Group
The benzylic hydroxymethyl group is a versatile functional group that can undergo oxidation, reduction, esterification, etherification, and, following activation, nucleophilic substitution.
The primary alcohol of (4-bromo-5-chloro-2-methylphenyl)methanol can be oxidized to the corresponding aldehyde, 4-bromo-5-chloro-2-methylbenzaldehyde. Further oxidation to the carboxylic acid is possible under stronger conditions. Common reagents for the selective oxidation to the aldehyde include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and manganese dioxide (MnO₂). rsc.orgrsc.orgyoutube.com
The mechanism for oxidation by chromium(VI) reagents like PCC generally involves two key stages. asianpubs.orglibretexts.org First, the alcohol's oxygen atom attacks the chromium atom of the oxidant, forming a chromate (B82759) ester intermediate. libretexts.org In the second stage, a base (which can be the pyridine (B92270) component of the reagent) abstracts the benzylic proton. This facilitates an E2-like elimination, where the C-H bond breaks, a C=O double bond forms, and the chromium species is reduced as it departs, yielding the aldehyde. libretexts.org The presence of electron-withdrawing bromo and chloro substituents on the aromatic ring can influence the reaction rate.
Table 1: Common Oxidizing Agents for Benzyl (B1604629) Alcohols
| Reagent | Product from Primary Alcohol | Mechanistic Feature |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Aldehyde | Forms chromate ester intermediate libretexts.org |
| Manganese Dioxide (MnO₂) | Aldehyde | Selective for benzylic/allylic alcohols youtube.com |
| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Strong oxidant, proceeds via aldehyde |
| Potassium Permanganate (B83412) (KMnO₄) | Carboxylic Acid | Powerful, less selective oxidant askiitians.com |
The oxidation using MnO₂ is a heterogeneous reaction that is particularly selective for benzylic and allylic alcohols. youtube.com The proposed mechanism involves the adsorption of the alcohol onto the surface of the MnO₂. The reaction is thought to proceed via a radical or a concerted pathway on the solid support, leading to the formation of the aldehyde and manganese(II) oxide. researchgate.net
While the hydroxymethyl group is already in a reduced state, it can be further reduced to a methyl group, converting this compound into 1-bromo-2-chloro-4,5-dimethylbenzene. A classic method for this transformation is reaction with hydriodic acid (HI) in the presence of red phosphorus. nih.gov This reaction proceeds by first converting the alcohol into a benzyl iodide, which is then reduced by the HI, with the red phosphorus serving to regenerate HI from the iodine byproduct. Catalytic hydrogenation over a palladium catalyst can also achieve this reduction, taking advantage of the lability of the benzylic C-O bond. reddit.comresearchgate.net
Stereochemical considerations become paramount when considering the synthesis of the parent alcohol from its corresponding prochiral ketone, (4-bromo-5-chloro-2-methylphenyl) ketone. The asymmetric reduction of such a ketone can yield a single enantiomer of the chiral alcohol. This is a key strategy in modern organic synthesis for producing optically active compounds. nih.govnih.gov This transformation can be achieved using chiral reducing agents or catalytic systems. A well-known method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane (B79455) (BH₃) as the stoichiometric reductant. youtube.comwikipedia.org The catalyst coordinates to the ketone in a sterically defined manner, directing the hydride delivery from the borane to one face of the carbonyl, resulting in the formation of one enantiomer of the alcohol with high selectivity. youtube.com
The hydroxymethyl group readily undergoes esterification and etherification reactions.
Esterification: The most common method for forming an ester from an alcohol is the Fischer esterification. athabascau.ca In this acid-catalyzed reaction, this compound is heated with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). The mechanism involves several equilibrium steps. masterorganicchemistry.combyjus.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated as a leaving group, and subsequent deprotonation yields the final ester product. masterorganicchemistry.comlibretexts.org
Etherification: The Williamson ether synthesis is a classic method for forming ethers. jk-sci.commasterorganicchemistry.com This reaction proceeds via an Sₙ2 mechanism. First, a strong base (like sodium hydride, NaH) is used to deprotonate the alcohol, forming the corresponding alkoxide. This potent nucleophile then attacks an alkyl halide (e.g., methyl iodide or ethyl bromide), displacing the halide and forming the ether. jk-sci.com For benzylic alcohols like the title compound, acid-catalyzed methods are also effective. google.com For instance, reacting the alcohol with another alcohol under acidic conditions can lead to an unsymmetrical ether, typically proceeding through the formation of a stabilized benzylic carbocation intermediate which is then trapped by the second alcohol molecule. researchgate.net
The hydroxyl group (-OH) is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic carbon, the -OH group must first be converted into a better leaving group. ucalgary.ca
A common strategy is to convert the alcohol into a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The tosylate group (⁻OTs) is an excellent leaving group. The resulting (4-bromo-5-chloro-2-methylphenyl)methyl tosylate is a highly reactive substrate for Sₙ2 reactions. A wide range of nucleophiles, such as azide (B81097) (N₃⁻), cyanide (CN⁻), or other halides (e.g., I⁻), can then displace the tosylate group to form a new C-N or C-C or C-X bond. capes.gov.broup.com
Alternatively, the alcohol can be directly converted to the corresponding benzyl chloride using thionyl chloride (SOCl₂). askfilo.comaskfilo.com The mechanism of this reaction can be complex. In the absence of a base like pyridine, the reaction often proceeds with retention of stereochemistry via an Sₙi (substitution nucleophilic internal) mechanism. masterorganicchemistry.comlibretexts.org However, when pyridine is added, it intercepts an intermediate, and the subsequent displacement by chloride occurs via a standard Sₙ2 pathway with inversion of configuration. masterorganicchemistry.com For benzylic alcohols with electron-withdrawing groups, the intermediate tosylate or chlorosulfite can be so reactive that it is displaced by the chloride ion generated in situ, leading directly to the benzyl chloride. nih.govlibretexts.org
Reactivity of the Halogenated Aromatic Moiety
The aryl bromide and aryl chloride on the benzene (B151609) ring are key sites for carbon-carbon bond formation via metal-catalyzed cross-coupling reactions.
The presence of both bromine and chlorine atoms on the aromatic ring introduces the question of regioselectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl. Therefore, for this compound, these reactions are expected to occur selectively at the more reactive C-Br bond, leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled. libretexts.org
Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method for forming a new carbon-carbon bond by reacting the aryl halide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov For this compound, reaction with an arylboronic acid (Ar'-B(OH)₂) would selectively replace the bromine atom to yield a (5-chloro-2-methyl-[1,1'-biphenyl]-4-yl)methanol derivative.
Sonogashira Reaction: This reaction couples an aryl halide with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base (like an amine). organic-chemistry.org Reacting this compound with a terminal alkyne (R-C≡CH) would selectively form a (5-chloro-2-methyl-4-(alkynyl)phenyl)methanol. libretexts.orgnih.gov The regioselectivity for the C-Br bond is again expected to dominate. libretexts.org
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. The reaction with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a new carbon-carbon double bond at the 4-position, replacing the bromine atom.
Table 2: Regioselective Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Expected Product at C-Br position | Catalyst System |
|---|---|---|---|
| Suzuki | Ar-B(OH)₂ | Biaryl | Pd(0) catalyst, Base |
| Sonogashira | R-C≡CH | Arylalkyne | Pd(0) catalyst, Cu(I) salt, Base organic-chemistry.org |
| Heck | Alkene (R'-CH=CH₂) | Substituted alkene | Pd(0) catalyst, Base |
The general catalytic cycle for these palladium-catalyzed reactions involves three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) intermediate.
Transmetalation (for Suzuki/Sonogashira) or Alkene Insertion (for Heck): The organic group from the boronic acid or the copper acetylide replaces the halide on the palladium complex (transmetalation), or the alkene coordinates and inserts into the Pd-C bond (alkene insertion).
Reductive Elimination: The two organic fragments on the palladium complex are coupled together, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. wikipedia.orglibretexts.orgmasterorganicchemistry.com In the case of this compound, the benzene ring is substituted with two halogen atoms (bromo and chloro), which are deactivating, and a methyl group, which is activating. The hydroxymethyl group has a mild deactivating effect. For an SNAr reaction to proceed, a strong nucleophile is required to attack the aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of a leaving group (in this case, bromide or chloride) restores the aromaticity.
The rate of an SNAr reaction is highly dependent on the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups ortho or para to the leaving group can stabilize the negatively charged Meisenheimer complex, thus accelerating the reaction. libretexts.orgmasterorganicchemistry.com In this compound, the chloro group is ortho to the bromo group and meta to the hydroxymethyl group, while the bromo group is para to the methyl group and meta to the hydroxymethyl group. The relative activating and deactivating effects of these substituents, along with their positions, will dictate the regioselectivity and feasibility of SNAr reactions.
Illustrative Data for SNAr Reactivity:
To illustrate the directing effects of the substituents on the SNAr reactivity of a related system, consider the hypothetical relative reaction rates for the substitution of a halide in different isomers of bromochlorotoluene with a strong nucleophile like sodium methoxide.
| Compound | Position of Nucleophilic Attack | Expected Relative Rate | Rationale |
| 1-Bromo-2-chloro-4-methylbenzene | C-1 (Br replacement) | Moderate | The ortho-chloro and para-methyl groups have competing electronic effects. |
| 1-Bromo-2-chloro-4-methylbenzene | C-2 (Cl replacement) | Low | The ortho-bromo and meta-methyl groups offer less stabilization of the intermediate. |
| This compound | C-4 (Br replacement) | Moderate | The ortho-chloro group is electron-withdrawing, activating the ring for SNAr, while the para-methyl group is electron-donating. |
| This compound | C-5 (Cl replacement) | Low | The ortho-bromo group provides some activation, but the meta-methyl group offers minimal stabilization. |
This table is illustrative and based on general principles of SNAr reactions. Actual reaction rates would require experimental validation.
Lithiation and Transmetalation Processes
Lithiation, the replacement of a hydrogen or halogen atom with a lithium atom, is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In aryl halides, halogen-metal exchange using organolithium reagents like n-butyllithium (n-BuLi) is a common method. researchgate.net For this compound, the presence of two different halogen atoms raises the question of selectivity. Generally, the more easily reducible halogen (iodine > bromine > chlorine) undergoes exchange more readily. Therefore, lithiation of this compound with n-BuLi at low temperatures is expected to selectively occur at the C-Br bond.
The resulting aryllithium species is a potent nucleophile and can participate in various transmetalation reactions, where the lithium is exchanged for another metal, such as copper, zinc, or boron. These organometallic intermediates can then be used in a wide array of cross-coupling reactions.
Hypothetical Reaction Scheme for Lithiation and Trapping:
The hydroxyl group of the methanol (B129727) moiety may need to be protected prior to lithiation to prevent side reactions, as the organolithium reagent can also act as a base.
Interactions Between Aromatic and Aliphatic Functional Groups
The proximity of the hydroxymethyl group to the substituted aromatic ring in this compound allows for potential intramolecular interactions and reactions.
Intramolecular Cyclization Pathways
Under appropriate conditions, the hydroxyl group can act as an internal nucleophile, leading to cyclization reactions. For instance, acid-catalyzed cyclization of related alkenyl alcohols is a known method for the synthesis of oxacycles. researchgate.netmdpi.com While this compound does not possess an alkenyl group, intramolecular etherification could potentially be induced. For example, treatment with a strong base could deprotonate the alcohol, and the resulting alkoxide could, in principle, displace one of the adjacent halogen atoms via an intramolecular SNAr-type mechanism to form a five or six-membered heterocyclic ring, although such a reaction would be sterically hindered and electronically disfavored without strong activation.
A more plausible pathway for cyclization might involve a preliminary modification of the molecule, for instance, by introducing a side chain that can participate in an intramolecular reaction.
Rearrangement Reactions
Substituted benzyl alcohols can undergo various rearrangement reactions, often catalyzed by acid. cdnsciencepub.comlibretexts.org For example, the pinacol (B44631) rearrangement occurs in 1,2-diols, and while not directly applicable here, related carbocation-mediated rearrangements are possible. libretexts.org Protonation of the hydroxyl group followed by loss of water would generate a benzylic carbocation. This carbocation could potentially undergo rearrangement, although in this specific case, the substitution pattern of the aromatic ring does not immediately suggest a clear driving force for a classic Wagner-Meerwein type of rearrangement of the phenyl ring itself.
More relevant would be reactions involving the benzylic position. For instance, treatment with certain reagents might lead to a rearrangement of the substituents on the ring, though this is generally a high-energy process. Thermal rearrangements of related benzyl ethers have been observed to proceed via radical mechanisms, leading to migration of the benzyl group. cdnsciencepub.com
Kinetic and Thermodynamic Studies of Key Transformations
Kinetic Studies: The rates of reactions involving this compound would be influenced by several factors, including the nature of the reagent, solvent polarity, and temperature. For an SNAr reaction, the rate would be highly dependent on the concentration and nucleophilicity of the attacking species. Kinetic studies on the oxidation of substituted benzyl alcohols have shown that the reaction rates are influenced by the electronic nature of the substituents on the aromatic ring. asianpubs.orgniscpr.res.in Electron-withdrawing groups generally retard the rate of oxidation of the benzylic alcohol.
Thermodynamic Studies: The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). For reactions such as lithiation or SNAr, the relative stability of the starting materials, intermediates, and products will determine the position of the equilibrium. The thermodynamic profile for the oxidation of benzyl alcohol to benzaldehyde (B42025) has been studied computationally, providing insights into the energy changes along the reaction coordinate. nih.gov Similar computational studies could be applied to this compound to predict the thermodynamics of its various potential transformations.
Illustrative Table of Factors Influencing Reaction Kinetics:
| Reaction Type | Key Influencing Factors | Expected Effect on this compound |
| SNAr | Nucleophile strength, leaving group ability (Br vs. Cl), electronic effects of substituents. | Strong nucleophiles are required. Substitution of Br is favored over Cl. The net electronic effect of substituents will determine the overall rate. |
| Lithiation | Temperature, solvent, stoichiometry of organolithium reagent. | Low temperatures are crucial for selectivity. Halogen-metal exchange at the C-Br bond is expected. |
| Oxidation of Alcohol | Oxidizing agent, presence of acid/base catalyst, electronic effects of ring substituents. | The electron-withdrawing nature of the halogens may decrease the rate of oxidation compared to unsubstituted benzyl alcohol. |
| Intramolecular Cyclization | Catalyst (acid or base), ring size to be formed, steric hindrance. | Likely to be kinetically slow due to steric hindrance and electronic deactivation, unless a suitable activating group is introduced. |
This table provides a qualitative prediction based on established chemical principles.
Derivatization and Functionalization Strategies
Synthesis of Ester and Ether Derivatives
The hydroxyl group of (4-Bromo-5-chloro-2-methylphenyl)methanol is a prime site for derivatization into esters and ethers, which are common motifs in pharmaceuticals and material science.
Esterification: Esters are readily synthesized by reacting the alcohol with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. A common laboratory method involves the use of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, reaction with an acid chloride in the presence of a non-nucleophilic base like pyridine (B92270) can afford the corresponding ester in high yield.
Etherification: The formation of ether derivatives is most classically achieved via the Williamson ether synthesis. jk-sci.comwikipedia.orgbyjus.com This SN2 reaction involves the deprotonation of the benzylic alcohol with a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. masterorganicchemistry.comorganicchemistrytutor.com This alkoxide then displaces a halide from a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the desired ether. wikipedia.org The use of polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is typical for this transformation. jk-sci.commasterorganicchemistry.com
| Reaction Type | Reagent 1 | Reagent 2 | Typical Conditions | Product |
| Esterification | Acyl Chloride (e.g., Acetyl chloride) | Pyridine | Dichloromethane (B109758) (DCM), 0°C to RT | (4-Bromo-5-chloro-2-methylphenyl)methyl acetate (B1210297) |
| Etherification | 1. Sodium Hydride (NaH) 2. Alkyl Halide (e.g., CH₃I) | - | Tetrahydrofuran (THF), 0°C to RT | 1-Bromo-2-chloro-5-(methoxymethyl)-4-methylbenzene |
Table 1: Representative Ester and Ether Synthesis Reactions.
Formation of Carbonyl Compounds (Aldehydes and Carboxylic Acids)
Oxidation of the primary alcohol function provides access to the corresponding aldehyde and carboxylic acid, which are critical intermediates for further synthetic elaborations like reductive amination or amide coupling.
Aldehyde Synthesis: The selective oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. researchgate.net Pyridinium (B92312) chlorochromate (PCC), also known as the Corey-Suggs reagent, is a widely used reagent for this transformation, typically carried out in an anhydrous solvent like dichloromethane (DCM). rsc.orgrsc.orglibretexts.org This reaction reliably stops at the aldehyde stage, yielding 4-Bromo-5-chloro-2-methylbenzaldehyde. rsc.orggordon.edu
Carboxylic Acid Synthesis: For the conversion to 4-Bromo-5-chloro-2-methylbenzoic acid, a stronger oxidizing agent is required. Potassium permanganate (B83412) (KMnO₄) in a basic or acidic aqueous solution is a classic and effective choice for oxidizing primary benzylic alcohols directly to carboxylic acids. doubtnut.comyoutube.comalfa-chemistry.com The reaction is typically heated to ensure completion.
| Target Compound | Oxidizing Agent | Typical Conditions |
| 4-Bromo-5-chloro-2-methylbenzaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |
| 4-Bromo-5-chloro-2-methylbenzoic acid | Potassium permanganate (KMnO₄) | H₂O, NaOH/H₂SO₄, Heat |
Table 2: Oxidation Reactions of this compound.
Preparation of Halogenated Benzylic Derivatives (e.g., Chlorination, Bromination)
Replacing the benzylic hydroxyl group with a halogen atom transforms it into an excellent leaving group, paving the way for a multitude of nucleophilic substitution reactions. ucalgary.cayoutube.com
Benzylic Chlorination: The conversion of the alcohol to the corresponding benzylic chloride, 4-bromo-1-chloro-2-(chloromethyl)-5-methylbenzene, is efficiently accomplished using thionyl chloride (SOCl₂). The reaction often includes a small amount of a base like pyridine to neutralize the HCl byproduct. Patent literature describes the use of various chlorinating agents, including thionyl chloride and phosphorus pentachloride, for related substrates. google.comgoogle.com
Benzylic Bromination: Similarly, phosphorus tribromide (PBr₃) is the reagent of choice for converting primary alcohols to alkyl bromides. commonorganicchemistry.combyjus.comyoutube.com The reaction proceeds via an SN2 mechanism, which is effective for unhindered primary alcohols like the substrate . byjus.comyoutube.com This method provides access to 1-bromo-2-(bromomethyl)-4-chloro-5-methylbenzene. Care must be taken during the reaction and workup to minimize side reactions or hydrolysis of the product. reddit.com
| Target Derivative | Reagent | Typical Conditions |
| Benzylic Chloride | Thionyl Chloride (SOCl₂) | Pyridine (cat.), Dichloromethane (DCM) |
| Benzylic Bromide | Phosphorus Tribromide (PBr₃) | Dichloromethane (DCM), 0°C |
Table 3: Synthesis of Benzylic Halides.
Metalation and Subsequent Quenching Reactions
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca In this reaction, a directing metalation group (DMG) complexes with an organolithium base, directing deprotonation to a nearby ortho position. wikipedia.org The resulting aryllithium species can then be trapped with various electrophiles.
For this compound, the hydroxymethyl group (-CH₂OH) can act as a DMG after deprotonation of the alcohol. researchgate.netillinois.edu This would direct a second deprotonation by a strong base like n-butyllithium or sec-butyllithium (B1581126) to the C3 position of the aromatic ring. The regioselectivity is a complex interplay between the directing power of the substituents and steric factors. The resulting dilithiated species can be quenched with an electrophile (E⁺), such as an alkyl halide or a carbonyl compound, to introduce a new substituent at the C3 position.
| Step | Reagents | Intermediate/Product |
| 1. Double Deprotonation | 2 eq. n-Butyllithium / TMEDA | Dilithiated Intermediate |
| 2. Electrophilic Quench | Electrophile (E⁺) (e.g., (CH₃)₂CO) | 3-Substituted Product |
Table 4: General Scheme for Metalation and Quenching.
Exploration of Novel Functional Group Transformations
The true synthetic power of this compound is realized when its various functional handles are used in sequence or in concert to build complex structures.
Cross-Coupling Reactions: The aryl bromide at the C4 position is an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a preeminent method for forming new carbon-carbon bonds. wikipedia.orglibretexts.org Reacting the aryl bromide moiety with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) can generate a wide array of biaryl and styrenyl derivatives. nih.gov This approach allows for the modular construction of complex scaffolds. acs.org
Nucleophilic Substitution: The benzylic halides prepared in section 4.3 are versatile electrophiles. They can react with a wide range of nucleophiles in SN2 reactions. ucalgary.ca For example, reaction with sodium azide (B81097) (NaN₃) yields the corresponding benzyl (B1604629) azide, a precursor to primary amines or triazoles. nih.govorganic-chemistry.orgmasterorganicchemistry.com Similarly, reaction with sodium cyanide (NaCN) introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
| Transformation Type | Starting Moiety | Key Reagents | Resulting Functional Group |
| Suzuki Coupling | Aryl Bromide | Ar-B(OH)₂, Pd Catalyst, Base | Biaryl |
| Azide Substitution | Benzylic Halide | Sodium Azide (NaN₃) | Azide (-CH₂N₃) |
| Cyanide Substitution | Benzylic Halide | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) |
Table 5: Examples of Advanced Functional Group Transformations.
Computational and Theoretical Investigations
Quantum Chemical Studies of Molecular Structure and Conformation
Quantum chemical studies are fundamental in elucidating the three-dimensional arrangement of atoms in (4-bromo-5-chloro-2-methylphenyl)methanol and the electronic factors that govern its stability.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been employed to study the molecular structure of compounds similar to this compound. For instance, in a related compound, (4-Bromo-2-fluoro-5-methoxyphenyl)methanol, DFT analysis using the B3LYP functional with a 6-311++G(d,p) basis set has been used to determine optimized molecular parameters. Such calculations help in understanding the influence of various substituents on the benzene (B151609) ring. For example, the bromine atom can exhibit a σ-hole, which may enable weak halogen bonding. The electron-withdrawing nature of halogen atoms like chlorine and bromine polarizes the aromatic ring. Frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key aspects of DFT studies. The distribution of these orbitals provides insights into the reactive sites of the molecule.
Ab Initio Methods for Electronic Structure Analysis
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical studies are instrumental in elucidating the intricate pathways of chemical reactions. By modeling these reactions computationally, it is possible to identify intermediates, transition states, and the energetic barriers that govern the reaction rate and outcome.
The synthesis of substituted benzyl (B1604629) alcohols like this compound can proceed through various routes, such as the reduction of a corresponding benzaldehyde (B42025) or the oxidation of a toluene (B28343) derivative. acs.org Density Functional Theory (DFT) is a powerful tool to map the energy profile of these transformations. rsc.org Such a profile charts the potential energy of the system as it evolves from reactants to products, highlighting the energy of all intermediates and transition states along the reaction coordinate.
For example, in the synthesis of a benzylic alcohol via C-H oxidation, DFT calculations can help to distinguish between different mechanistic possibilities, such as a concerted proton-coupled electron transfer (PCET) pathway or a stepwise process involving radical intermediates. acs.org The calculated energy barriers for each step can predict the feasibility and rate-determining step of the reaction. acs.org
Illustrative Energy Profile Data for a Hypothetical Synthetic Step:
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 0 | Reactants | 0.0 |
| 1 | Reactant Complex | -2.5 |
| 2 | Transition State 1 | +15.2 |
| 3 | Intermediate 1 | -5.7 |
| 4 | Transition State 2 | +10.8 |
| 5 | Product Complex | -12.3 |
| 6 | Products | -10.0 |
This table is illustrative and does not represent actual experimental or calculated data for this compound.
The transition state is a critical point on the energy profile, representing the highest energy barrier that must be overcome for a reaction to proceed. pnas.org Computational analysis allows for the detailed geometric and electronic characterization of these transient species. pnas.org For instance, in the oxidation of a substituted toluene, the transition state for hydrogen abstraction can be modeled to understand the influence of the bromo, chloro, and methyl substituents on the activation energy. acs.org
Organometallic catalysis is frequently employed in the synthesis of complex aromatic compounds. For a molecule like this compound, which contains aryl halide moieties, palladium-catalyzed cross-coupling reactions are of significant relevance. acs.orgyoutube.com Computational modeling of the entire catalytic cycle can elucidate the role of the catalyst, ligands, and additives. acs.org
A typical catalytic cycle for a cross-coupling reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com DFT calculations can model each of these elementary steps, providing insights into their energetics and kinetics. acs.orgacs.org For example, in a Suzuki-Miyaura coupling to introduce a functional group at the bromo- or chloro-substituted position, theoretical modeling can predict which C-X bond (C-Br vs. C-Cl) is more likely to undergo oxidative addition to a Pd(0) catalyst. Generally, the C-Br bond is more reactive.
The efficiency of a catalytic cycle can be assessed by its energetic span, which is the energy difference between the highest-energy transition state and the lowest-energy intermediate in the cycle. acs.org A smaller energetic span corresponds to a higher turnover frequency. acs.org Computational studies can explore how different ligands or additives, such as the chloride ion in anionic palladium complexes, can modulate this energy landscape to improve catalytic efficiency by stabilizing transition states or destabilizing intermediates. acs.org
Illustrative Steps in a Model Catalytic Cycle:
| Step | Transformation | Key Species |
| Oxidative Addition | Ar-X + Pd(0)L2 → Ar-Pd(II)(X)L2 | Aryl halide, Pd(0) complex, Pd(II) intermediate |
| Transmetalation | Ar-Pd(II)(X)L2 + Nu-M → Ar-Pd(II)(Nu)L2 + M-X | Pd(II) intermediate, Nucleophile source |
| Reductive Elimination | Ar-Pd(II)(Nu)L2 → Ar-Nu + Pd(0)L2 | Product, Regenerated Pd(0) catalyst |
This table provides a generalized illustration of steps in a cross-coupling reaction.
Analysis of Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)
To understand the intrinsic reactivity of this compound, various reactivity descriptors derived from computational chemistry are employed. These descriptors help to predict the most likely sites for electrophilic, nucleophilic, and radical attack.
The Fukui function , f(r), is a key concept in Density Functional Theory that indicates the change in electron density at a particular point when the total number of electrons in the molecule is altered. wikipedia.org It helps to identify the most reactive sites in a molecule. wikipedia.orgfaccts.de There are different forms of the Fukui function to predict different types of reactivity:
f+(r) for nucleophilic attack (where an electron is added).
f-(r) for electrophilic attack (where an electron is removed). mdpi.com
f0(r) for radical attack.
For this compound, analysis of the Fukui functions would likely indicate that the aromatic ring is susceptible to electrophilic substitution, with the positions ortho and para to the electron-donating methyl and hydroxymethyl groups being activated, although this is sterically hindered. The halogen substituents are deactivating. The oxygen of the methanol (B129727) group would be a primary site for electrophilic attack.
The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netwalisongo.ac.idresearchgate.netyoutube.com It is plotted onto the electron density surface, with colors indicating regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, typically shown in blue). youtube.com Green or yellow areas represent regions of neutral potential. youtube.com
For this compound, an MEP map would visualize:
A region of negative electrostatic potential around the oxygen atom of the hydroxyl group, making it a likely site for protonation or interaction with electrophiles.
The electron-rich π-system of the aromatic ring, which is generally susceptible to electrophilic attack. ucsb.edu
Regions of positive potential (σ-holes) on the outer side of the bromine and chlorine atoms along the C-X bond axis, making them potential sites for halogen bonding interactions. researchgate.netresearchgate.net
The influence of the electron-withdrawing halogens and the electron-donating methyl group on the charge distribution across the aromatic ring.
Illustrative Reactivity Descriptor Data:
| Atom/Region | Predicted Fukui Function (f-) | Predicted MEP Region | Predicted Reactivity Toward Electrophiles |
| Hydroxyl Oxygen | High | Red (Negative) | High |
| Aromatic Ring (ortho/para to -CH3) | Moderate to High | Yellow/Slightly Red | Moderate to High |
| Aromatic Ring (ipso to halogens) | Low | Slightly Blue/Green | Low |
| Halogen Atoms (σ-hole) | N/A | Blue (Positive) | N/A (Site for nucleophilic interaction) |
This table is illustrative and based on general chemical principles, not specific calculations for the title compound.
These computational tools, from detailed energy profiles of reaction mechanisms to visual reactivity maps, provide a powerful framework for understanding and predicting the chemical behavior of this compound, guiding synthetic efforts and the design of new applications.
Analytical Methodologies for Structural Elucidation and Purity Assessment in Research
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are indispensable for separating (4-Bromo-5-chloro-2-methylphenyl)methanol from reaction mixtures, by-products, and impurities. The choice of technique depends on the volatility and polarity of the compound and the desired scale of separation.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. Developing a robust HPLC method is critical for obtaining accurate and reproducible results.
A common approach for analyzing substituted benzyl (B1604629) alcohols is reversed-phase HPLC (RP-HPLC). nih.gov This method utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a C8 or C18 column is typically employed due to the non-polar nature of the substituted benzene (B151609) ring. jpionline.orgaustinpublishinggroup.com
The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). jpionline.orgsielc.com The ratio of these solvents is optimized to achieve adequate retention and separation of the target compound from any impurities. To improve peak shape and resolution, especially if acidic or basic impurities are present, a small amount of an acidifier like phosphoric acid or formic acid is often added to the mobile phase. sielc.com Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance, typically around 220-260 nm. jpionline.orgaustinpublishinggroup.com
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-Phase C8 or C18, 4.6 mm x 150-250 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water |
| Additives | 0.1% Phosphoric Acid or 0.1% Formic Acid |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 220-260 nm |
| Temperature | Ambient or controlled (e.g., 40 °C) austinpublishinggroup.com |
Gas Chromatography (GC) for Volatile Derivatives
While this compound itself has limited volatility, Gas Chromatography (GC) can be employed for its analysis after conversion into a more volatile derivative. This is a common strategy for analyzing alcohols and other polar compounds by GC. nih.gov
A frequent derivatization technique is silylation, where the hydroxyl group reacts with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ether. nih.govmdpi.com This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.
The GC analysis is typically performed on a non-polar or medium-polarity capillary column, such as one coated with a (5%-phenyl)-methylpolysiloxane stationary phase. scholarsresearchlibrary.com The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. Detection is most powerfully achieved using a Mass Spectrometer (MS), a technique known as GC-MS. scholarsresearchlibrary.comnih.gov GC-MS provides not only retention time data for quantification but also mass spectra that are invaluable for structural confirmation. nih.gov
| Parameter | Typical Conditions |
|---|---|
| Derivatization | Reaction with BSTFA or MSTFA to form the TMS ether |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate |
| Injection | Split/splitless inlet at elevated temperature (e.g., 280 °C) scholarsresearchlibrary.com |
| Oven Program | Initial temperature hold, followed by a ramp to a final temperature (e.g., 100 °C for 2 min, then ramp at 10 °C/min to 280 °C) |
| Detector | Mass Spectrometer (EI mode, scanning a relevant mass range) |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of organic reactions. rsc.org In the synthesis of this compound, which often involves the reduction of the corresponding aldehyde or a Grignard reaction, TLC is an ideal tool to track the conversion of the starting material to the desired product. chemistryconnected.combartleby.comquora.com
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase, usually a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). rsc.org The components of the mixture separate based on their polarity; the less polar compounds travel further up the plate.
The starting material (e.g., 4-bromo-5-chloro-2-methylbenzaldehyde) is more polar than the final alcohol product due to the presence of the carbonyl group. Therefore, the product will have a higher Retention Factor (Rf) value than the starting material. By comparing the spots of the reaction mixture with those of the starting material and the purified product, a chemist can qualitatively assess the extent of the reaction. The disappearance of the starting material spot and the appearance of the product spot indicate that the reaction is proceeding. quora.com
Spectroscopic and Spectrometric Characterization Techniques
Spectroscopic and spectrometric techniques are pivotal for the unambiguous structural elucidation of this compound. These methods provide detailed information about the molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR are employed to characterize this compound. rsc.orgrsc.org
In the ¹H NMR spectrum, the chemical shifts, integration, and multiplicity of the signals provide a wealth of information. For this compound, one would expect to see distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂OH), the methyl group protons (CH₃), and the hydroxyl proton (OH). The aromatic region will show signals corresponding to the two protons on the benzene ring. Their chemical shifts and coupling patterns will be influenced by the positions of the bromo, chloro, and methyl substituents. The methylene protons will appear as a singlet, and the methyl protons will also be a singlet. The hydroxyl proton signal can be broad and its chemical shift is often variable, depending on the solvent and concentration.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons will be affected by the attached substituents. The carbon of the methylene group (CH₂OH) and the methyl group (CH₃) will have characteristic chemical shifts in the aliphatic region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. rsc.org
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aromatic-H | ~7.0-7.5 | ~120-140 |
| CH₂OH | ~4.7 | ~64 |
| Ar-CH₃ | ~2.3 | ~20 |
| OH | Variable (e.g., 1.5-3.0) | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. askthenerd.com For this compound, the IR spectrum will exhibit characteristic absorption bands that confirm its structure.
The most prominent feature in the IR spectrum of this compound will be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. askthenerd.com The broadness of this peak is due to hydrogen bonding. Another key absorption is the C-O stretching vibration, which typically appears in the range of 1000-1200 cm⁻¹.
The presence of the aromatic ring is confirmed by several signals. The aromatic C-H stretching vibrations are usually observed as a group of small peaks just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring give rise to absorptions in the 1450-1600 cm⁻¹ region. Finally, the C-Br and C-Cl stretching vibrations will appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-O (alcohol) | Stretching | 1000-1200 |
| C-Cl | Stretching | 600-800 |
| C-Br | Stretching | 500-600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of unknown compounds. In the analysis of this compound, mass spectrometry would confirm the molecular mass and provide insights into its fragmentation patterns, which are characteristic of its specific arrangement of substituents on the aromatic ring.
Common fragmentation pathways for benzyl alcohols include the loss of the hydroxyl group (-OH) and the hydroxymethyl group (-CH₂OH). ucalgary.ca For this compound, key fragmentation events would likely involve the cleavage of the C-O bond to lose a hydroxyl radical, and the cleavage of the bond between the aromatic ring and the hydroxymethyl group. The presence of bromo and chloro substituents is known to influence fragmentation, often leading to the loss of the halogen atom or hydrogen halides. colostate.edu
Predicted Mass Spectrometry Data for Isomers of this compound:
| Adduct | m/z for (2-bromo-5-chloro-4-methylphenyl)methanol (B2751055) uni.lu | m/z for (5-bromo-2-chloro-4-methylphenyl)methanol (B2652066) uni.lu |
| [M+H]⁺ | 234.95200 | 234.95200 |
| [M+Na]⁺ | 256.93394 | 256.93394 |
| [M-H]⁻ | 232.93744 | 232.93744 |
| [M+H-H₂O]⁺ | 216.94198 | 216.94198 |
Note: The data presented is predicted data for isomers and not experimental data for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing compounds containing chromophores, such as the substituted benzene ring in this compound. The absorption of UV-Vis radiation by the molecule provides information about its electronic transitions.
Aromatic compounds like benzene typically exhibit three absorption bands: a strong E1-band around 184 nm, a moderate E2-band near 204 nm, and a much weaker, structured B-band around 256 nm. quimicaorganica.orgyoutube.com These absorptions arise from π→π* transitions within the aromatic ring. libretexts.org
The presence of substituents on the benzene ring significantly influences the position and intensity of these absorption bands. Halogen substituents, such as bromine and chlorine, as well as the methyl and hydroxymethyl groups in this compound, are known to cause a bathochromic shift (a shift to longer wavelengths) and can also affect the intensity of the absorption bands. quimicaorganica.orgresearchgate.net Specifically, bromine substitution on an aryl compound can lead to a redshift of the maximal absorption wavelengths. researchgate.net
While specific experimental UV-Vis spectral data for this compound is not available, it is anticipated that its UV-Vis spectrum in a suitable solvent (e.g., ethanol (B145695) or hexane) would show characteristic absorptions for a substituted benzene derivative, likely shifted to longer wavelengths compared to unsubstituted benzene.
Crystallographic Studies (X-ray Diffraction) for Solid-State Structure
X-ray diffraction analysis of a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions of this compound.
Although no specific crystallographic data for this compound has been found in the reviewed literature, studies on related substituted benzyl alcohols provide insights into the likely structural features. The conformation of the hydroxymethyl group relative to the aromatic ring is a key structural parameter. In sterically unencumbered benzyl alcohols, a perpendicular conformation is often observed in the gas phase. colostate.edu However, in the solid state, intermolecular hydrogen bonding involving the hydroxyl group is a dominant factor in determining the crystal packing. rsc.org For ortho-halogenated benzyl alcohols, intramolecular hydrogen bonding between the hydroxyl group and the halogen atom can also occur, influencing the conformation. rsc.org
A crystallographic study of this compound would definitively establish these structural details, including the torsional angles of the hydroxymethyl group and the planarity of the benzene ring.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₈H₈BrClO, elemental analysis would be employed to experimentally verify the expected percentages of carbon, hydrogen, bromine, chlorine, and oxygen.
The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the elements. A close agreement between the experimentally determined values and the calculated theoretical values provides strong evidence for the purity and the assigned molecular formula of the synthesized compound.
Theoretical Elemental Composition of this compound (C₈H₈BrClO):
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 41.53 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.48 |
| Bromine | Br | 79.904 | 1 | 79.904 | 34.53 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.32 |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.91 |
| Total | 231.508 | 100.00 |
Note: This table represents the theoretical composition and would be compared against experimental results for verification.
Applications As a Synthetic Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Organic Frameworks
The unique substitution pattern of (4-Bromo-5-chloro-2-methylphenyl)methanol makes it a potential precursor for the synthesis of intricate organic frameworks. The presence of multiple reactive sites—the hydroxyl group and the two different halogen atoms—offers opportunities for sequential and regioselective functionalization, leading to the construction of highly ordered molecular systems.
The incorporation of substituted phenyl rings is a common strategy in the synthesis of heterocyclic compounds, many of which form the core of medicinally important molecules. The bromo- and chloro-substituents on the phenyl ring of this compound can influence the electronic properties and reactivity of the molecule, guiding the formation of various heterocyclic systems. For instance, in related synthetic schemes, bromo- and methyl-substituted phenyl precursors are utilized in the synthesis of complex heterocyclic derivatives. While direct examples involving this compound are not prominent in the literature, its structure is analogous to intermediates used in the synthesis of complex molecules. For example, the structurally related 5-bromo-2-chlorobenzoic acid is a key starting material for the synthesis of SGLT2 inhibitors like dapagliflozin. google.com The synthesis of such complex molecules often involves the formation of heterocyclic rings appended to the substituted phenyl scaffold.
The reactivity of the benzylic alcohol group can also be harnessed for the construction of heterocyclic systems. For example, condensation reactions of the alcohol with suitable partners can lead to the formation of oxygen-containing heterocycles. Furthermore, the alcohol can be readily oxidized to the corresponding aldehyde, which is a versatile precursor for a wide array of heterocyclic structures through reactions like the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction.
A representative example of how a bromo-substituted phenyl precursor can be elaborated into a heterocyclic system is the reaction of ω-bromoacetophenones with cyanoacetylhydrazine to yield various nitrogen-containing heterocycles, some of which have shown potential as antitumor agents. mdpi.com This highlights the utility of the bromo-phenyl moiety as a scaffold for building complex heterocyclic frameworks.
The synthesis of polyaromatic hydrocarbons (PAHs) and their derivatives is of significant interest due to their unique electronic and photophysical properties. Substituted benzyl (B1604629) alcohols can serve as precursors to benzyl radicals, which are known to be key intermediates in the formation of PAHs at high temperatures. While no specific studies on the use of this compound for this purpose have been identified, the general principle suggests its potential in this area. The halogen substituents would likely influence the stability and reactivity of the resulting radical and the subsequent cyclization pathways, potentially leading to the formation of novel halogenated PAHs.
Role in Stereoselective Synthesis
The benzylic alcohol moiety in this compound introduces a prochiral center, making it a potential substrate for stereoselective transformations. While specific applications in stereoselective synthesis for this compound are not documented, the general field of asymmetric reactions involving benzylic alcohols is well-established.
Methodologies for the stereoselective reduction of the corresponding ketone, (4-bromo-5-chloro-2-methylphenyl) ketone, would provide access to enantioenriched this compound. This chiral alcohol could then be used as a building block in the synthesis of enantiomerically pure target molecules. For example, the reduction of a similar ketone, 5-bromo-2-chloro-4′-ethoxybenzophenone, is a key step in the synthesis of the chiral drug dapagliflozin, where control of stereochemistry is crucial. google.com
Below is a table illustrating a general synthetic approach where a prochiral ketone is reduced to a chiral alcohol, a key transformation in many stereoselective syntheses.
| Step | Reactant | Reagent/Catalyst | Product | Purpose |
| 1 | 5-Bromo-2-chlorobenzoyl chloride | Phenetole, Aluminum chloride | 5-Bromo-2-chloro-4′-ethoxybenzophenone | Formation of the ketone precursor |
| 2 | 5-Bromo-2-chloro-4′-ethoxybenzophenone | Triethylsilane, Lewis Acid | (S)-1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)methane | Stereoselective reduction to the desired enantiomer |
This table represents a synthetic sequence for a structurally related compound, highlighting the importance of stereoselective reduction of a benzophenone (B1666685) intermediate.
Integration into Multi-step Reaction Sequences
The diverse functional groups of this compound make it an ideal candidate for integration into multi-step reaction sequences, allowing for the systematic construction of complex molecules.
While no specific tandem or cascade reactions commencing with this compound have been reported, its structure lends itself to such strategies. For instance, a reaction sequence could be envisioned where the benzylic alcohol is first oxidized to the aldehyde. This aldehyde could then participate in an in-situ reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, to form an alkene, which could then undergo a subsequent intramolecular cyclization involving one of the halogen atoms, all in a single pot. The development of such tandem processes is a key area of research for improving synthetic efficiency.
This compound can be employed in both convergent and divergent synthetic strategies. In a convergent approach, this functionalized phenyl ring can be prepared and then coupled with another complex fragment in a late-stage step of a synthesis. This is a common strategy in the synthesis of pharmaceutical compounds.
A patent for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, an intermediate for dapagliflozin, describes a one-pot process starting from 5-bromo-2-chlorobenzoic acid. This process avoids the isolation of intermediates, a hallmark of efficient synthetic design. google.com The reduction of the ketone intermediate in this process is a critical step.
| Parameter | Condition | Outcome |
| Reaction | Reduction of 5-bromo-2-chloro-4′-ethoxybenzophenone | |
| Solvent | Acetonitrile (B52724) | Leads to the formation of N-acetyl-5-bromo-2-chloro-4′-ethoxydiphenylmethylamine impurity at elevated temperatures. google.com |
| Alternative Solvent | Dichloromethane (B109758) | Circumvents the formation of the aforementioned impurity. google.com |
| Reducing Agent | Triethylsilane / Sodium borohydride (B1222165) | Effective for the reduction of the ketone to the desired benzyl derivative. google.com |
In a divergent synthesis, the different reactive sites on this compound could be selectively addressed to generate a library of related but distinct compounds from a common intermediate. For example, the benzylic alcohol could be converted to a variety of esters or ethers. Subsequently, the bromine and chlorine atoms could be selectively functionalized through different cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents, leading to a diverse set of final products.
Future Prospects and Unexplored Research Avenues
Development of Novel Reactivity Patterns
The presence of multiple functional groups in (4-Bromo-5-chloro-2-methylphenyl)methanol paves the way for the exploration of novel reactivity patterns. The benzylic alcohol moiety is a versatile handle for a variety of transformations. Future research could focus on:
Friedel-Crafts-type Alkylations: The alcohol can be activated under acidic conditions to generate a benzylic carbocation, which can then be used to alkylate electron-rich aromatic and heteroaromatic systems. researchgate.net The influence of the halogen and methyl substituents on the stability and reactivity of this carbocation intermediate would be a key area of investigation.
Cross-Coupling Reactions: The hydroxymethyl group can be converted into a better leaving group, such as a halide or a tosylate, to participate in various cross-coupling reactions. This would enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of derivatives. For instance, nickel-catalyzed cross-electrophile coupling between benzyl (B1604629) alcohols and aryl halides has been demonstrated. organic-chemistry.org
C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring or the methyl group, catalyzed by transition metals, represents a highly atom-economical approach to creating new derivatives. Investigating the regioselectivity of such reactions, guided by the existing substituents, would be a significant research endeavor.
Oxidation and Reduction Reactions: The controlled oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid would provide access to another set of important building blocks. Conversely, reductive dehalogenation could offer pathways to selectively remove the bromine or chlorine atoms, further diversifying the available derivatives. The selective oxidation of benzylic alcohols without over-oxidation to ketones is an area of active research. acs.org
| Reactivity Pattern | Potential Reagents/Catalysts | Expected Products |
| Friedel-Crafts Alkylation | Lewis or Brønsted acids | Diarylalkanes |
| Cross-Coupling | Palladium, Nickel, or Copper catalysts | Biaryls, Benzyl-substituted compounds |
| C-H Functionalization | Rhodium, Iridium, or Palladium catalysts | Further substituted aromatic rings |
| Oxidation | Mild oxidizing agents (e.g., bis(methanesulfonyl) peroxide) | (4-Bromo-5-chloro-2-methyl)benzaldehyde |
Asymmetric Synthesis Leveraging the Chiral Center (if derivatized)
The carbon atom of the methanol (B129727) group in this compound is prochiral. Upon derivatization of the hydroxyl group, for example, through etherification or esterification, this carbon becomes a chiral center. This opens up the exciting prospect of developing asymmetric syntheses to obtain enantiomerically pure derivatives, which are highly valuable in medicinal chemistry and materials science.
Future research could explore:
Enzymatic Kinetic Resolution: Lipases and other enzymes have been successfully used for the kinetic resolution of racemic benzyl alcohols and their derivatives through enantioselective acylation or hydrolysis. mdpi.comresearchgate.net Applying this strategy to a racemic mixture of a derivatized this compound could provide an efficient route to both enantiomers.
Asymmetric Hydrogenation of the Corresponding Ketone: The synthesis of the corresponding ketone, 4-bromo-5-chloro-2-methylacetophenone, followed by asymmetric hydrogenation using chiral catalysts (e.g., those based on ruthenium or rhodium), is a well-established method for producing chiral benzylic alcohols. nih.gov
Chiral Ligand-Mediated Additions: The asymmetric addition of organometallic reagents to the corresponding aldehyde, (4-bromo-5-chloro-2-methyl)benzaldehyde, in the presence of chiral ligands, can provide enantiomerically enriched this compound derivatives. organic-chemistry.orgsioc-journal.cnresearchgate.net
Stereodivergent Synthesis: Advanced catalytic systems, such as dual palladium/copper catalysis, could be explored for the stereodivergent synthesis of derivatives, allowing access to all possible stereoisomers from the same starting materials by simply changing the catalyst configuration. nih.govresearchgate.net
| Asymmetric Strategy | Key Component | Potential Chiral Product |
| Enzymatic Kinetic Resolution | Lipase | Enantiopure ester and alcohol |
| Asymmetric Hydrogenation | Chiral Ru or Rh catalyst | Enantiopure this compound |
| Chiral Ligand-Mediated Addition | Chiral amino alcohols, diamines | Enantiopure substituted methanol |
Integration into Materials Science Research (e.g., polymer precursors, without specific material properties)
The presence of reactive functional groups and halogen atoms makes this compound an interesting candidate as a monomer or precursor in materials science. The bromine and chlorine atoms can impart flame-retardant properties to polymers.
Unexplored research avenues include:
Reactive Flame Retardants: The compound could be chemically incorporated into the backbone of polymers such as polyesters, polyurethanes, or epoxy resins. acs.org The hydroxyl group provides a reactive site for polymerization, leading to materials with potentially enhanced thermal stability and reduced flammability.
Monomer for Specialty Polymers: The di-halogenated phenyl ring can be a key structural motif in the synthesis of novel polymers. For example, through polycondensation or cross-coupling polymerization reactions, new materials with tailored refractive indices or electronic properties could be targeted.
Surface Modification Agent: The compound could be used to modify the surfaces of other materials. The aromatic ring can engage in π-π stacking interactions, while the hydroxyl group can form hydrogen bonds or be chemically grafted onto surfaces, altering their hydrophobicity and other surface properties.
Exploration of Bio-inspired Synthetic Pathways
In the quest for greener and more sustainable chemical processes, bio-inspired and biocatalytic methods are gaining prominence. Future research could focus on developing environmentally benign synthetic routes to this compound and its derivatives.
Potential areas of exploration include:
Enzymatic Halogenation: While chemical halogenation is common, the use of haloperoxidase enzymes for the selective introduction of bromine and chlorine onto the aromatic ring of a precursor molecule could be a greener alternative.
Microbial Synthesis: Genetically engineered microorganisms could be developed to produce halogenated aromatic compounds from simple feedstocks. nih.govnih.gov By introducing the necessary biosynthetic pathways into a microbial host like E. coli or yeast, it may be possible to achieve a "one-pot" synthesis of the target molecule.
Biocatalytic Reduction: The synthesis of this compound from the corresponding aldehyde or ketone could be achieved using alcohol dehydrogenases, which often exhibit high enantioselectivity, providing a direct route to chiral products. nih.gov
Theoretical Predictions Guiding Experimental Design
Computational chemistry and theoretical modeling are powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts and saving resources.
For this compound, theoretical studies could be employed to:
Predict Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways for various transformations, such as electrophilic aromatic substitution or C-H activation. acs.org This can help in predicting the most likely products and optimizing reaction conditions.
Understand Spectroscopic Properties: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the characterization of this compound and its derivatives, and in the interpretation of experimental data.
Investigate Non-covalent Interactions: The interplay of hydrogen bonding, halogen bonding, and π-π stacking involving this molecule can be studied using computational methods. rsc.org This understanding is crucial for its application in materials science and supramolecular chemistry.
Model Conformational Landscapes: For derivatives with a chiral center, computational modeling can predict the most stable conformations and the energy barriers for their interconversion, which is important for understanding their biological activity and chiroptical properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Bromo-5-chloro-2-methylphenyl)methanol, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation followed by reduction. For example, a ketone precursor (e.g., (4-Bromo-5-chloro-2-methylphenyl)methanone) is reduced using NaBH₄ or LiAlH₄ in anhydrous THF or ethanol under reflux . Alternative routes may involve nucleophilic substitution of halogens under catalytic conditions.
- Data Contradictions : Yields vary depending on halogen reactivity; bromine’s lower leaving-group ability compared to chlorine may necessitate harsher conditions, risking byproduct formation. Optimization of solvent (polar aprotic vs. protic) and temperature is critical .
Q. How can structural characterization of this compound be achieved using spectroscopic and crystallographic methods?
- Methodology :
- NMR : H/C NMR identifies substituent positions (e.g., methyl group at C2, hydroxyl at C1) via chemical shifts and coupling patterns.
- X-ray Crystallography : Single-crystal analysis with SHELX software resolves bond lengths/angles and confirms stereochemistry. Hydrogen bonding between hydroxyl and halogens can be visualized .
Q. What are the key reactivity patterns of this compound under oxidation, reduction, and substitution conditions?
- Oxidation : Using KMnO₄ or CrO₃ converts the alcohol to a ketone or carboxylic acid, but overoxidation risks degrading the aromatic ring.
- Reduction : LiAlH₄ may reduce halogens (unlikely under mild conditions) but primarily targets the alcohol group.
- Substitution : Bromine at C4 is more reactive than chlorine at C5 in SNAr reactions. For example, Suzuki coupling replaces Br with aryl groups using Pd catalysts .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradient) separates polar alcohols from non-polar byproducts. Recrystallization in ethanol/water improves purity.
- Challenges : Halogenated byproducts (e.g., di-substituted derivatives) may co-elute; HPLC with a C18 column provides higher resolution .
Advanced Research Questions
Q. How do computational models predict the interaction of this compound with biological targets?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to enzymes like cytochrome P450. The bromine and chlorine atoms enhance hydrophobic interactions, while the hydroxyl group forms hydrogen bonds with active-site residues .
- Data Contradictions : Experimental IC₅₀ values may conflict with computational predictions due to solvent effects or protein flexibility not modeled in silico .
Q. What strategies enable enantioselective synthesis of this compound, and how is chirality characterized?
- Methodology : Chiral catalysts (e.g., BINAP-Ru complexes) induce asymmetry during ketone reduction. Enantiomeric excess is measured via chiral HPLC (Chiralpak AD-H column) or optical rotation .
- Challenges : Steric hindrance from methyl and halogen groups reduces catalyst efficiency, requiring high catalyst loading .
Q. How does the regiochemistry of halogen and methyl substituents influence the compound’s metabolic stability in vitro?
- Methodology : Incubation with liver microsomes (human/rat) identifies metabolites via LC-MS. The 4-bromo group resists oxidative debromination better than 5-chloro, while methyl at C2 slows hydroxylation .
- Database Use : Tools like BKMS_METABOLIC predict phase I/II metabolism pathways, highlighting glucuronidation at the hydroxyl group .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they mitigated?
- Methodology : High-resolution data (≤1.0 Å) and SHELXL refinement address disorder from halogen/methyl groups. Twinning is resolved using HKL-3000 or CrysAlisPro .
- Contradictions : Discrepancies in bond angles between experimental and DFT-optimized structures may arise from crystal packing forces .
Q. How does the compound’s halogen substitution pattern affect its structure-activity relationship (SAR) in antimicrobial assays?
- Methodology : SAR studies compare MIC values against analogs (e.g., 5-fluoro or 3-methyl derivatives). The 4-bromo/5-chloro combination enhances lipophilicity, improving membrane penetration in Gram-positive bacteria .
- Contradictions : Activity may drop in Gram-negative strains due to efflux pumps, requiring adjuvants like PAβN .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
